molecular formula C9H9BrN2O2 B13673194 (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

Cat. No.: B13673194
M. Wt: 257.08 g/mol
InChI Key: FQCZNTGRUPRQGA-UHFFFAOYSA-N
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Description

(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with bromine at the 4-position, a methoxy group at the 6-position, and a hydroxymethyl group at the 3-position. Its molecular formula is C₉H₉BrN₂O₂, with a molecular weight of 257.08 g/mol .

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

InChI

InChI=1S/C9H9BrN2O2/c1-14-7-2-8(10)9-6(5-13)3-11-12(9)4-7/h2-4,13H,5H2,1H3

InChI Key

FQCZNTGRUPRQGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=C(C=N2)CO)C(=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Coupling: Palladium catalysts and appropriate ligands.

Major Products

    Substitution: Various substituted pyrazolo[1,5-a]pyridines.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding methyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrazolo[1,5-a]pyridine derivatives and other heterocycles, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications References
(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol Pyrazolo[1,5-a]pyridine 4-Br, 6-OMe, 3-CH₂OH 257.08 High polarity; potential kinase inhibitor precursor
Ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (Compound 10) Pyrazolo[1,5-a]pyridine 4-Br, 6-OMe, 3-COOEt 301.11 Low synthesis yield (7%); ester precursor
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde Pyrazolo[1,5-a]pyridine 6-Br, 4-OMe, 3-CHO 269.06 Aldehyde functionality; high structural similarity (0.92)
6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile Pyrazolo[1,5-a]pyridine 6-Br, 4-OCH₂(4-OMePh), 3-CN Not reported Bulky substituents; potential pharmacological activity
(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanol Pyrazole 4-Br, 1-Me, 5-Me, 3-CH₂OH 221.06 Simpler core; used in medicinal chemistry
(4'-(3-bromo-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-5-yl)biphenyl-4-yl)methanol Pyrazolo[1,5-a]pyrimidine 3-Br, 7-NHCH₂Py, 5-biphenyl, 4-CH₂OH 486.09 Cytotoxic activity; pyrimidine core divergence

Key Observations

Positional Isomerism : The bromine and methoxy positions significantly impact properties. For example, ethyl 4-bromo-6-methoxy derivatives (Compound 10) exhibit lower synthetic yields (7%) compared to 6-bromo-4-methoxy isomers (30%) , suggesting steric or electronic challenges in regioselective synthesis.

Bromine: Increases molecular weight and may facilitate nucleophilic substitution reactions, a feature absent in non-halogenated analogs .

Biological Relevance: Pyrazolo[1,5-a]pyridine derivatives are explored as kinase inhibitors (e.g., RET kinase ), where bromine and methoxy groups may fine-tune binding affinity.

Core Structure Divergence :

  • Pyrazolo[1,5-a]pyrimidines exhibit distinct electronic properties due to the additional nitrogen atom, altering reactivity and biological activity compared to pyrazolo[1,5-a]pyridines .

Biological Activity

(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is a compound belonging to the pyrazolo[1,5-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H10BrN3O
  • Molecular Weight : 266.09 g/mol
  • CAS Number : 2168465-26-5

Biological Activity Overview

The biological activity of (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol can be summarized as follows:

Activity Description
Anticancer Activity Exhibits selective cytotoxicity against various cancer cell lines.
Kinase Inhibition Acts as an inhibitor for several kinases, including AXL and c-MET kinases.
Neuroprotective Effects Potential in treating neurodegenerative diseases by inhibiting MARK.

Anticancer Activity

Recent studies have demonstrated that (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol exhibits significant anticancer properties. The compound has shown selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 and 20 µM for A549 cells, demonstrating its potential as a chemotherapeutic agent.

Kinase Inhibition

The compound functions as a selective inhibitor of various protein kinases. Protein kinases are critical in cellular signaling pathways that regulate cell growth, differentiation, and metabolism.

The inhibition of kinases such as AXL and c-MET has been linked to the compound's ability to disrupt signaling pathways involved in tumor progression and metastasis. This mechanism suggests a dual role in both inhibiting tumor growth and preventing metastasis.

Neuroprotective Effects

(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease.

Case Study: MARK Inhibition

Research indicates that this compound selectively inhibits microtubule affinity regulating kinase (MARK), which plays a role in neurodegenerative processes. In vitro studies demonstrated that treatment with the compound resulted in reduced tau phosphorylation levels, suggesting a mechanism for potential therapeutic effects in Alzheimer's disease.

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